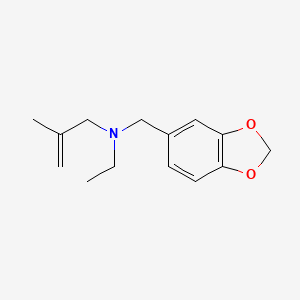![molecular formula C26H26N2O2 B3851953 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851953.png)
2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
Vue d'ensemble
Description
2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid that is found in several plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its various biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
Harmine exerts its biological activities through various mechanisms of action. Harmine has been shown to inhibit the activity of several enzymes, including monoamine oxidase (MAO), cyclin-dependent kinase 1 (CDK1), and protein kinase C (PKC). Inhibition of these enzymes can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Harmine has also been shown to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses and xenobiotic metabolism.
Biochemical and Physiological Effects:
Harmine has been shown to have several biochemical and physiological effects. Harmine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Harmine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and metastasis of cancer cells. In addition, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages for lab experiments. Harmine is readily available and can be synthesized using various methods. Harmine is also relatively inexpensive compared to other anticancer drugs. However, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. Harmine has poor solubility in water, which can limit its bioavailability and effectiveness. In addition, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One future direction is the development of novel 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved solubility and bioavailability. Another future direction is the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other anticancer drugs to enhance its effectiveness. Furthermore, the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in animal models and clinical trials is needed to determine its safety and efficacy as a potential anticancer drug.
Applications De Recherche Scientifique
Harmine has been extensively studied for its various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. Harmine has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and liver cancer cells. Harmine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-29-26-15-20(11-12-25(26)30-18-19-7-3-2-4-8-19)16-28-14-13-22-21-9-5-6-10-23(21)27-24(22)17-28/h2-12,15,27H,13-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFJOOPUSRCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(5-bromo-2,4-dimethoxybenzyl)amino]ethanol](/img/structure/B3851876.png)
![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)
![2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3851886.png)
![1,5-dimethyl-2-phenyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3851890.png)
![N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851895.png)


![6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate](/img/structure/B3851925.png)

![1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B3851944.png)
![4-ethyl-2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5-(piperidin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3851945.png)
![ethyl 1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3851947.png)
![4-[2-(allyloxy)benzyl]thiomorpholine](/img/structure/B3851959.png)